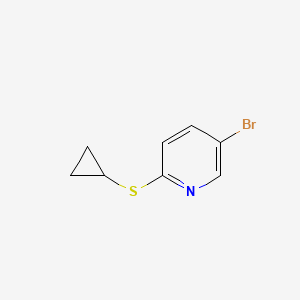
5-Bromo-2-(cyclopropylthio)pyridine
Cat. No. B8623431
M. Wt: 230.13 g/mol
InChI Key: JSMKCCQWMCEYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07262196B2
Procedure details


SO2Cl2 (9.8 mL, 122.0 mmol) was added slowly at 0° C. to dicyclopropyldisulfide (17.0 g, 116.2 mmol). The mixture was stirred at 20° C. for 2 h, before being diluted with anhydrous PhMe (100 mL) to give a PhMe solution of cyclopropanesulfenyl chloride. In a separate vessel, n-BuLi (153 mL of a 1.6M solution in hexanes, 244.8 mmol) was added to a stirred solution of 2,5-dibromopyridine (55.1 g, 232.4 mmol) in anhydrous PhMe (1L) at −78° C. After 3 h at −78° C., the abovementioned cyclopropanesulfenyl chloride solution was added slowly to the mixture. After 1 h, the mixture was quenched with saturated aqueous NH4Cl (1L) at −20° C., before being stirred at 20° C. for 16 h. The organic layer was separated, then the aqueous phase was extracted with Et2O (3×500 mL). The organic extracts were combined, dried (MgSO4), filtered, concentrated, and purified by flash column chromatography (IH-Et2O, 98.5:1.5) to furnish 5-bromo-2-cyclopropylsulfanylpyridine: m/z (ES+)=232.0 [M+H]+. Bromine-lithium exchange on this compound (22.0 g, 95.6 mmol) followed by reaction with diethyl oxalate, as described in Step 1 of Preparation 14, gave ethyl (6-cyclopropylsulfanylpyridin-3-yl)oxoacetate: m/z (ES+)=252.2 [M+H]+. Reaction of this oxoester (11.09 g, 44.1 mmol) with cyclopentylmethyltriphenylphosphonium iodide (33.00 g, 75.0 mmol), employing the protocol outlined in Step 3 of Preparation 14, provided ethyl 3-cyclopentyl-2-(6-cyclopropylsulfanylpyridin-3-yl)acrylate as a ca. 2:1 mixture of (E)- and (Z)-isomers: m/z (ES+)=318.2 [M+H]+. Using a similar procedure to that described in Step 4 of Preparation 14, this ester (13.21 g, 41.6 mmol) was hydrolysed to give the title compound: m/z (ES+)=290.3 [M+H]+.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


Name
cyclopropanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][N:8]=1.[CH:14]1([S:17]Cl)[CH2:16][CH2:15]1>C1(C)C=CC=CC=1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([S:17][CH:14]2[CH2:16][CH2:15]2)=[N:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
55.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
cyclopropanesulfenyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)SCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
before being stirred at 20° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched with saturated aqueous NH4Cl (1L) at −20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with Et2O (3×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column chromatography (IH-Et2O, 98.5:1.5)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)SC1CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
